(2,3-Difluorophenyl)hydrazine

Descripción general

Descripción

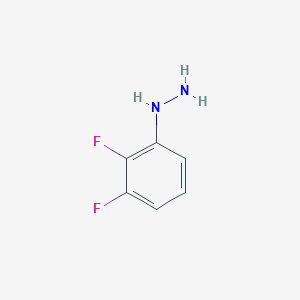

(2,3-Difluorophenyl)hydrazine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of hydrazine, where two fluorine atoms are substituted at the 2nd and 3rd positions of the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2,3-Difluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 2,3-difluoronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C6H3F2NO2} + \text{N2H4} \rightarrow \text{C6H6F2N2} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction.

Análisis De Reacciones Químicas

Reduction of α-Keto Esters

(2,3-Difluorophenyl)hydrazine reduces α-keto esters to arylacetic acids under alkaline conditions. For example, in the synthesis of 2,3-difluorophenyl acetic acid ( ):

Reaction Steps

-

Hydrazone Formation : Reacts with 2,3-difluoro acetophenone ethyl ester at 85–95°C in aqueous KOH to form a hydrazone intermediate.

-

Acidification : Hydrochloric acid protonates the intermediate, releasing the final product.

Optimized Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 85–95°C | 82–84% |

| KOH Concentration | 50% | Critical |

| Hydrazine Ratio | 1.2 eq | Maximizes |

Lower temperatures (65–75°C) reduce yields to 60.6% ( , Embodiment 13).

Cyclocondensation with Carbonyl Compounds

This hydrazine forms heterocyclic frameworks via [3+2] cycloaddition or sequential condensation.

Benzotriazinyl Radical Precursors

Forms amidrazones with N-phenylbenzimidoyl chloride ( ):

textThis compound + N-phenylbenzimidoyl chloride → Amidrazone → Benzotriazinyl radical after oxidation

Conditions : Dry THF, −10°C → 0°C, 8h.

Hydrazide Formation

Reacts with acyl chlorides to generate hydrazides, which are precursors for Curtius rearrangements or azide syntheses ( ):

Example Reaction

text2,3-Difluorophenyl cyclopropanecarbonyl chloride + this compound → Hydrazide

Conditions : Toluene, reflux, 2h.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2,3-Difluorophenyl)hydrazine has been extensively studied for its potential therapeutic properties:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values of 20 µM against HeLa cells and 30 µM against MCF-7 breast cancer cells.

Table 1: Anticancer Activity Against Cell Lines

Compound Cell Line IC50 (µM) (Z)-4-[2-(2,3-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one HeLa 20 (Z)-4-[2-(2,3-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one MCF-7 30 -

Antimicrobial Properties : Derivatives have shown promising antimicrobial activity against various pathogens. A notable study found that a derivative had an MIC value of 15 µg/mL against Staphylococcus aureus.

Table 2: Antimicrobial Activity of Derivatives

Compound Target Bacteria MIC (µg/mL) Hydrazone derivative Staphylococcus aureus 15 Hydrazone derivative Escherichia coli 20

Material Science

The compound is also utilized in the development of new materials, particularly in the synthesis of polymers and dyes. Its unique properties allow for modifications that enhance material performance.

Anticancer Research

A series of studies have focused on the anticancer properties of this compound derivatives. One study evaluated multiple derivatives against a panel of cancer cell lines, highlighting the structure-activity relationship where fluorination improved cytotoxicity. Molecular docking studies indicated that the presence of fluorine enhances binding affinity to target proteins involved in tumor growth.

Antimicrobial Study

In another comprehensive study, hydrazone derivatives derived from this compound were tested against ESKAPE pathogens. Results demonstrated that specific structural modifications could significantly enhance antimicrobial potency, with some derivatives outperforming traditional antibiotics.

Mecanismo De Acción

The mechanism of action of (2,3-Difluorophenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound’s fluorine atoms enhance its reactivity and specificity towards certain molecular targets, making it a valuable tool in medicinal chemistry.

Comparación Con Compuestos Similares

- (2,4-Difluorophenyl)hydrazine

- (3,4-Difluorophenyl)hydrazine

- (2,3-Dichlorophenyl)hydrazine

Comparison: (2,3-Difluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in drug development and chemical synthesis.

Actividad Biológica

(2,3-Difluorophenyl)hydrazine, an organic compound with the molecular formula C₆H₆F₂N₂, is a derivative of hydrazine characterized by the substitution of two fluorine atoms at the 2nd and 3rd positions of the phenyl ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Hydrazines are known to act as reducing agents and can form hydrazones with carbonyl compounds. This interaction can lead to significant alterations in cellular processes, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific oxidoreductases, affecting redox balance within cells.

- Cell Signaling : It influences cell signaling pathways and gene expression, impacting cellular metabolism and energy production.

- Formation of Hydrazones : The reaction with aldehydes and ketones results in hydrazone formation, which is crucial for its biological effects.

Biological Activities

This compound exhibits a wide range of biological activities as summarized in the table below:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of hydrazone derivatives, including this compound. The results indicated significant inhibition of microbial growth at varying concentrations, demonstrating its potential as an antimicrobial agent .

- Anticancer Properties : Research on hydrazone derivatives has shown promising results against cancer cell lines. For instance, derivatives exhibited IC₅₀ values ranging from 4 to 17 μM against various cancer cell lines, indicating their potential as anticancer agents .

- CNS Effects : Studies have explored the role of hydrazine derivatives in treating CNS disorders, revealing that certain compounds can penetrate the blood-brain barrier and exhibit therapeutic effects in animal models .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Cellular Interaction : The compound interacts with multiple cellular targets, influencing metabolic pathways and cellular signaling mechanisms.

- Selectivity and Efficacy : Certain derivatives have demonstrated higher selectivity indices compared to established drugs like fluconazole in antifungal assays, suggesting a potential for developing more effective treatments .

- Broad Spectrum Activity : Its broad-spectrum activity against various pathogens makes it a candidate for further exploration in drug development.

Propiedades

IUPAC Name |

(2,3-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZSKMQWYVHGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512424 | |

| Record name | (2,3-Difluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116681-58-4 | |

| Record name | (2,3-Difluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.